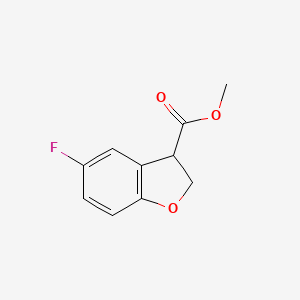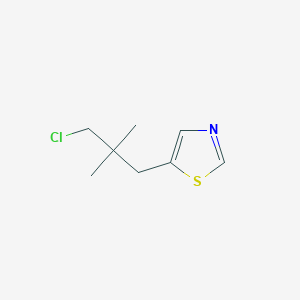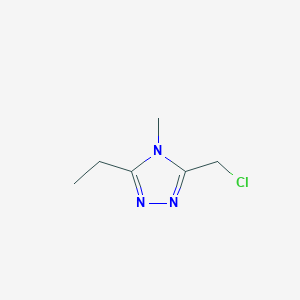![molecular formula C12H19NOS B13200661 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)
4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine is an organic compound that features a piperidine ring substituted with a furan-2-ylmethylsulfanyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and furan rings, making it a valuable subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine typically involves the reaction of piperidine with a furan-2-ylmethylsulfanyl precursor. One common method is the nucleophilic substitution reaction where piperidine reacts with a furan-2-ylmethylsulfanyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can interact with amine receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Shares the furan-2-ylmethylsulfanyl group but has a benzoic acid moiety instead of a piperidine ring.
4-(2-(Furan-2-ylmethylsulfanyl)-acetylamino)-benzoic acid ethyl ester: Contains a similar furan-2-ylmethylsulfanyl group but with different functional groups.
Uniqueness
4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine is unique due to the combination of the piperidine and furan rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H19NOS |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
4-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine |
InChI |
InChI=1S/C12H19NOS/c1-2-12(14-8-1)10-15-9-5-11-3-6-13-7-4-11/h1-2,8,11,13H,3-7,9-10H2 |
InChI-Schlüssel |
CPWABSLSHRIONZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCSCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



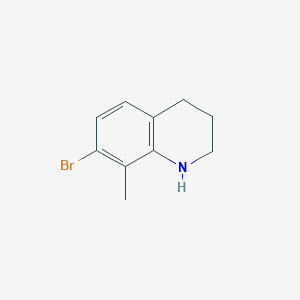
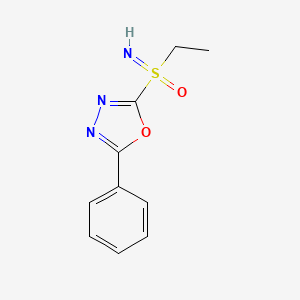
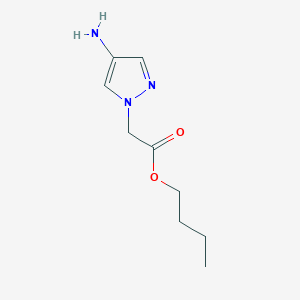
![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B13200603.png)
![[3-(3-Methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13200610.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
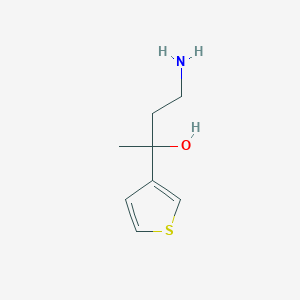
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)
